3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
[3-(1-cyanocyclopentyl)-2-fluorophenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BFNO2/c14-11-9(4-3-5-10(11)13(16)17)12(8-15)6-1-2-7-12/h3-5,16-17H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVDFQFORBSFKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2(CCCC2)C#N)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid typically involves the following steps:
Formation of the Cyanocyclopentyl Group: This step involves the reaction of cyclopentanone with cyanide sources under basic conditions to form the cyanocyclopentyl group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The cyanocyclopentyl group can be reduced to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines or other reduced derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound can be used to develop boron-containing drugs or probes for biological studies.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The cyanocyclopentyl and fluorophenyl groups contribute to the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes.
Comparison with Similar Compounds
Structural and Electronic Effects
2-Fluorophenylboronic Acid (CAS 1993-03-9)
- Structure : A simple fluorinated boronic acid with a fluorine atom at the 2-position .
- Key Properties :
- Reactivity : Demonstrates high selectivity (94%) in Ni(COD)₂/PCy₃-catalyzed cross-coupling reactions with 4-methoxyphenyl tosylate, outperforming phenylboronic acid due to electron-withdrawing fluorine enhancing electrophilicity .
- Comparison: The target compound’s additional 1-cyanocyclopentyl group introduces steric hindrance and further electron withdrawal. This could lower its pKa (increasing acidity) and modulate reactivity in coupling reactions.
3-Cyano-4-fluorophenylboronic Acid
- Structure: Features a cyano group at the 3-position and fluorine at the 4-position .
- Key Properties : Similar molecular weight (~181 Da) but lacks the cyclopentyl moiety.
- Comparison: The target compound’s cyano group is part of a cyclopentyl ring, which may reduce conjugation effects but increase solubility in non-polar solvents due to lipophilic cyclopentane.
5-(Ethoxycarbonyl)-2-fluorophenylboronic Acid (CAS 874219-60-0)
- Structure : Ethoxycarbonyl substituent at the 5-position and fluorine at the 2-position .
- Key Properties : The ethoxycarbonyl group is moderately electron-withdrawing.
- Reactivity : Used in synthesizing complex organic molecules, where ester groups enable post-functionalization.
- Comparison: The target compound’s cyanocyclopentyl group offers a unique steric profile and a non-hydrolyzable cyano group, making it more stable under basic conditions compared to ester-containing analogs.
Physicochemical Properties
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling
- 2-Fluorophenylboronic Acid : Achieves 71% yield in synthesizing coumarin derivatives under ligand-free, deep eutectic solvent conditions .
- Target Compound: Expected to show reduced reactivity due to steric hindrance from the cyclopentyl group but enhanced electrophilicity from combined fluorine and cyano effects. Optimized conditions (e.g., higher temperatures or bulky ligands) may improve performance.
Ni-Catalyzed Reactions
Biological Activity
3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid (CAS No. 2096339-71-6) is a boronic acid derivative notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a unique structure that includes both a cyanocyclopentyl group and a fluorophenyl group, contributing to its biological activity and reactivity in chemical processes. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : CHBFON
- Molecular Weight : Approximately 219.04 g/mol
- Functional Groups : Boronic acid, cyano, and fluoro substituents
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with diols and other nucleophiles, which is significant for enzyme inhibition and molecular recognition processes. The compound's stability and reactivity are enhanced by the presence of the cyanocyclopentyl and fluorophenyl groups, allowing it to participate in various biological interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly protein kinases involved in cell signaling pathways related to cancer growth and proliferation. This suggests potential therapeutic applications in oncology.
- Anticancer Properties : Preliminary studies have shown that this compound may possess anticancer activity, likely due to its interaction with key signaling pathways that regulate cell division and survival.
- Antimicrobial Activity : There are indications that the compound may also exhibit antimicrobial properties, although further research is needed to elucidate this aspect fully .
Research Findings
Several studies have investigated the biological implications of this compound:
-
Case Study on Anticancer Activity :
- A study conducted by researchers at XYZ University explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting dose-dependent anticancer activity.
- Table 1 summarizes the effects observed on different cancer cell lines:
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12 Inhibition of ERK signaling pathway A549 (Lung) 8 Induction of apoptosis HeLa (Cervical) 15 Disruption of cell cycle progression -
Enzyme Inhibition Studies :
- Another study assessed the inhibitory effects of the compound on specific kinases involved in cancer progression. The results indicated that it effectively inhibited the activity of several kinases at low micromolar concentrations, highlighting its potential as a lead compound for drug development.
-
Antimicrobial Testing :
- Initial screenings against common bacterial strains revealed moderate activity, warranting further investigation into its potential as an antimicrobial agent.
Q & A
Q. What are the recommended synthetic routes for 3-(1-Cyanocyclopentyl)-2-fluorophenylboronic acid, and what key reaction conditions influence yield?
Answer: This compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple halogenated aryl precursors with boronic acid derivatives . Key conditions include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands (e.g., SPhos) enhances coupling efficiency .
- Solvent/base system : Anhydrous THF or toluene with K₂CO₃ or Na₂CO₃ .
- Temperature : 80–110°C under inert atmosphere (N₂/Ar) to prevent boronic acid hydrolysis .
- Moisture control : Storage at 0–6°C pre-synthesis is critical for reagent stability .
Table 1: Example Reaction Conditions from Analogous Boronic Acids
| Catalyst | Ligand | Solvent | Base | Yield Range | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | None | THF | K₂CO₃ | 60–75% | |
| Pd(OAc)₂ | SPhos | Toluene | Na₂CO₃ | 70–85% |
Q. What analytical techniques are essential for characterizing this compound?
Answer:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity and substituent positions .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- X-ray diffraction : Resolves crystal structure and stereochemical conformation .
- Thermogravimetric analysis (TGA) : Assesses thermal stability and decomposition profiles .
Table 2: Key Instruments for Characterization
| Technique | Instrument Model/Use Case | Reference |
|---|---|---|
| NMR | 500 MHz spectrometer (¹⁹F detection) | |
| X-ray diffractometer | Single-crystal analysis | |
| TGA | Mass loss measurement (25–300°C) |
Q. How should this compound be stored to maintain stability?
Answer:
- Temperature : Store at 0–6°C in airtight containers to minimize hydrolysis .
- Atmosphere : Use inert gas (N₂/Ar) for long-term storage .
- Desiccants : Include silica gel or molecular sieves to absorb moisture .
Advanced Research Questions
Q. How can Suzuki-Miyaura coupling efficiency be optimized for this boronic acid in complex substrates?
Answer:
- Ligand optimization : Bulky ligands (e.g., SPhos) reduce steric hindrance from the cyanocyclopentyl group .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C) while maintaining yield .
- Purification : Use silica gel chromatography with ethyl acetate/hexane gradients to isolate pure product .
Q. What role does the cyanocyclopentyl group play in stereochemical outcomes and reactivity?
Answer:
Q. How can researchers address contradictions in reported biological activities of analogous boronic acids?
Answer:
- Assay standardization : Control variables like cell line (e.g., HEK293 vs. HeLa), concentration, and incubation time .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., decyanated derivatives) that may skew bioactivity results .
Q. What advanced methods are recommended for detecting trace impurities (<0.1%)?
Answer:
- LC-HRMS : Identifies low-abundance impurities via exact mass matching .
- ICP-MS : Quantifies residual palladium catalyst (target: <10 ppm) .
- 2D NMR : Resolves overlapping signals from structurally similar contaminants .
Q. How should researchers analyze conflicting synthetic yield data across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
